molecular formula C9H16O5 B12666555 3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate CAS No. 80548-27-2

3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate

Cat. No.: B12666555
CAS No.: 80548-27-2
M. Wt: 204.22 g/mol
InChI Key: APZPSKFMSWZPKL-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate is a chemical compound with the molecular formula C9H16O5 and a molecular weight of 204.22 g/mol . It is a methacrylate monomer that contains hydroxyl groups, making it highly reactive and useful in various polymerization processes. This compound is often used in the production of resins, coatings, and adhesives due to its ability to form strong, durable polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate typically involves the esterification of methacrylic acid with 3-Hydroxy-2,2-bis(hydroxymethyl)propanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 60-90°C and maintained for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Hydroxyl Group Reactions: Reagents like acetic anhydride or alkyl halides.

Major Products Formed

Scientific Research Applications

3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The hydroxyl groups in the compound can form hydrogen bonds and interact with other functional groups, enhancing the mechanical properties and stability of the resulting polymers. These interactions are crucial in applications such as coatings and adhesives, where strong bonding and durability are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate is unique due to its methacrylate group, which allows it to undergo polymerization and form durable polymers. The presence of multiple hydroxyl groups also enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5/c1-7(2)8(13)14-6-9(3-10,4-11)5-12/h10-12H,1,3-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZPSKFMSWZPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(CO)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601001310
Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601001310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80548-27-2
Record name Pentaerythritol monomethacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80548-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080548272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601001310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2,2-bis(hydroxymethyl)propyl methacrylate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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